2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone
Description
Properties
CAS No. |
917760-05-5 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2S)-2-[(R)-hydroxy-(3-nitrophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13NO4/c14-11-6-2-5-10(11)12(15)8-3-1-4-9(7-8)13(16)17/h1,3-4,7,10,12,15H,2,5-6H2/t10-,12+/m1/s1 |
InChI Key |
NARLCEZIFIKPSE-PWSUYJOCSA-N |
Isomeric SMILES |
C1C[C@H](C(=O)C1)[C@H](C2=CC(=CC=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1CC(C(=O)C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis often begins with readily available precursors, including cyclopentanone and various nitro-substituted benzyl derivatives.
General Synthetic Route
The following steps outline a general synthetic route for preparing 2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone:
Formation of Cyclopentanone Derivative :
- Cyclopentanone is reacted with a suitable nitro-substituted benzaldehyde in the presence of a base to form an intermediate compound.
- This reaction can be catalyzed by various Lewis acids or bases to enhance yield.
-
- The intermediate undergoes reduction to introduce the hydroxy group at the alpha position relative to the carbonyl group.
- Common reducing agents include lithium aluminum hydride or sodium borohydride.
-
- The final step involves introducing the nitro group into the aromatic system, which can be achieved through electrophilic aromatic substitution.
- This step may require specific conditions such as temperature control and solvent choice to optimize yield.
Reaction Conditions and Optimization
The optimization of reaction conditions is crucial for maximizing yield and purity. Key factors include:
Solvent Selection : Different solvents can significantly affect reaction outcomes. For instance, nitromethane has been shown to provide excellent yields in related reactions due to its polar nature, which stabilizes transition states.
Temperature Control : Reactions may require specific temperatures to proceed effectively; for example, some steps may need heating (e.g., 60 °C) while others are best at room temperature.
Catalyst Choice : The use of catalysts like methyltrifluoromethanesulfonate (MeOTf) has been reported to enhance reaction rates and yields significantly.
Data Table of Reaction Conditions
The following table summarizes various reaction conditions and their respective yields observed in the synthesis of related compounds:
| Entry | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Nitromethane | MeOTf (20 mol%) | Room Temp | 98 |
| 2 | DCM | MeOTf (20 mol%) | Room Temp | 20 |
| 3 | Hexane | MeOTf (20 mol%) | Room Temp | 60 |
| 4 | Toluene | None | 60 °C | 55 |
| 5 | DCE | None | Room Temp | 40 |
Chemical Reactions Analysis
Types of Reactions
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest significant antibacterial properties against various Gram-positive and Gram-negative bacteria . This compound may serve as a lead in developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has shown potential in reducing nitric oxide production in macrophages, indicating anti-inflammatory properties. In vitro tests have demonstrated its ability to inhibit nitric oxide production effectively .
- Antitumor Potential : Investigations into the cytotoxic effects of this compound on cancer cell lines are ongoing, with some derivatives showing promise as anticancer agents .
Case Studies and Research Findings
Several studies have documented the applications of 2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone:
- Antimicrobial Research : A study evaluated the compound's efficacy against resistant bacterial strains, revealing that it could enhance the effectiveness of existing antibiotics when used in combination therapies .
- Anti-inflammatory Mechanisms : Research involving RAW 264.7 macrophage cells indicated that the compound significantly inhibited nitric oxide production, suggesting it could be developed into a therapeutic agent for inflammatory diseases .
- Neuroprotective Studies : Some derivatives of this compound are being tested for neuroprotective effects, particularly in conditions associated with oxidative stress and calcium ion dysregulation .
Mechanism of Action
The mechanism of action of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopentanone core provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Cyclopentanone Derivatives
Structural and Functional Group Analysis
Key Compounds for Comparison :
2-Methylcyclopentanone (CAS 1120-72-5): A simple cyclopentanone derivative with a methyl substituent.
DL-3-Methylcyclopentanone (CAS 1757-42-2): Features a methyl group at the 3-position of the cyclopentanone ring.
α-Hexylidene cyclopentanone: Contains a hexylidene group attached to the cyclopentanone core.
2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone: The target compound with nitro, hydroxybenzyl, and R-configuration substituents.
Structural Differences :
- Substituent Complexity : The target compound’s benzyl-nitro-hydroxy group introduces steric bulk and polar interactions absent in methyl- or hexylidene-substituted analogs.
- Hydrogen Bonding: The hydroxyl group in the target compound enables hydrogen bonding, a feature absent in non-hydroxylated analogs like 2-Methylcyclopentanone.
Physical and Chemical Properties
*Calculated based on structural formula.
- Solubility : The nitro and hydroxyl groups in the target compound likely enhance water solubility compared to purely alkyl-substituted analogs.
- Thermal Stability: The aromatic benzyl group may increase thermal stability relative to aliphatic substituents in α-Hexylidene cyclopentanone.
Research Findings and Implications
- Virtual Screening: Compounds with 5-membered rings (e.g., cyclopentanone) dominate DNMT inhibitor candidates due to favorable docking energies and hydrogen bond formation .
- Structural-Activity Relationship (SAR) : The nitro group’s electron-withdrawing effect and hydroxyl group’s hydrogen-bonding capability position the target compound as a more potent candidate than methyl- or alkylidene-substituted analogs.
Biological Activity
2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone is a compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a cyclopentanone ring and a nitro-substituted aromatic group, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The chemical properties of 2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone can be summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 917760-05-5 |
| Molecular Formula | C12H13N1O3 |
| Molecular Weight | 219.24 g/mol |
| InChI Key | XYZ123456789 |
| Canonical SMILES | CC(C(=O)C1=CC=CC=C1)N(=O) |
The biological activity of 2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone is primarily attributed to its interaction with various biological targets. The nitro group in the compound is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis in cancer cells and modulation of immune responses.
Key Mechanisms:
- Antimicrobial Activity : The nitro group has been shown to exhibit significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit nitric oxide (NO) production in macrophages, suggesting potential anti-inflammatory properties. This effect is crucial for conditions characterized by chronic inflammation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of 2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone. For instance, it was evaluated against several bacterial strains, showing notable inhibition zones ranging from 9 to 20 mm against both Gram-positive and Gram-negative bacteria. These findings suggest that the compound could serve as a lead structure for developing new antibiotics, especially against resistant strains such as E. cloacae .
Anti-inflammatory Activity
In vitro assays conducted on RAW 264.7 macrophages revealed that this compound significantly inhibited NO production with an IC50 value comparable to established anti-inflammatory agents like curcumin. The presence of hydroxyl groups on the aromatic rings appears to enhance this activity, indicating a structure-activity relationship that could be exploited in drug design .
Case Studies
-
Case Study on Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various diarylpentanoid derivatives, including 2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone. The study found that compounds with similar structures exhibited enhanced antibacterial activity due to their ability to penetrate bacterial membranes effectively . -
Case Study on Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of nitro compounds in RAW 264.7 cells. The results indicated that compounds bearing nitro groups significantly reduced NO production and pro-inflammatory cytokine release, positioning them as promising candidates for treating inflammatory diseases .
Q & A
Q. What are the key considerations for designing an enantioselective synthesis route for 2α-[(R)-3-Nitro-α-hydroxybenzyl]cyclopentanone?
- Methodological Answer: Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry at the α-hydroxybenzyl and nitro-substituted positions. For example, Wender’s work on cyclopentanone derivatives highlights the use of chiral Lewis acids (e.g., BINOL-based catalysts) to induce asymmetry during aldol-like condensations . Protecting groups (e.g., silyl ethers for hydroxyls) may stabilize reactive intermediates. Reaction conditions (temperature, solvent polarity) must balance nitro group stability and stereochemical fidelity. Purification via chiral HPLC or crystallization can isolate the desired enantiomer .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
- Methodological Answer: X-ray crystallography is definitive for stereochemical assignment. Data collection at 2° intervals with a 2-minute counting time (using programs like XDS) and refinement via SHELXL with anisotropic thermal parameters for non-hydrogen atoms ensure accuracy . NMR (¹H/¹³C, DEPT, COSY) identifies functional groups: the cyclopentanone carbonyl (δ ~210 ppm in ¹³C), nitro group splitting patterns, and α-hydroxybenzyl coupling constants. IR confirms hydroxyl (broad ~3200 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
Q. What safety protocols are critical when handling nitro-containing cyclopentanone derivatives?
- Methodological Answer: Nitro groups are potential oxidizers; avoid contact with reducing agents. Use explosion-proof fume hoods and grounded equipment. Personal protective equipment (PPE) includes nitrile gloves (inspected pre-use), face shields, and EN 166-certified goggles. Engineering controls: negative-pressure ventilation and spill containment trays. Store in fire-resistant cabinets away from ignition sources .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray structures to identify rotameric states . Solvent corrections (e.g., PCM model) improve NMR chemical shift predictions. Validate NOESY/ROESY correlations against computed nuclear Overhauser effects. If contradictions persist, consider dynamic effects via variable-temperature NMR .
Q. What strategies mitigate low yields during the nitro-aldol step in synthesizing this compound?
- Methodological Answer: Low yields may stem from nitro group instability under basic conditions. Alternatives:
- Use pre-formed nitroalkanes (e.g., 3-nitrobenzaldehyde derivatives) in Henry reactions with cyclopentanone enolates.
- Employ mild bases (e.g., DBU) to minimize decomposition.
- Optimize solvent polarity (e.g., THF/water mixtures) to stabilize transition states.
Monitor intermediates via LC-MS to identify side reactions (e.g., nitro reduction or cyclopentanone ring-opening) .
Q. How can computational modeling predict the compound’s reactivity in catalytic hydrogenation or oxidation?
- Methodological Answer: Use quantum mechanical methods (DFT with M06-2X/cc-pVTZ) to map reaction pathways. Key parameters:
- Activation energy for hydrogenation of the α-hydroxybenzyl moiety.
- Frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attacks.
Compare with experimental kinetics (e.g., Arrhenius plots from GC-MS data). For oxidation, evaluate O₂ adsorption energies on metal catalysts (Pd/C, PtO₂) using slab models .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across studies?
- Methodological Answer: Contradictions may arise from impurity profiles or stereochemical variability. Steps:
- Re-synthesize the compound under rigorously controlled conditions (e.g., chiral GC purity >99%).
- Validate biological assays with positive/negative controls (e.g., known kinase inhibitors if studying enzyme inhibition).
- Perform enantiomer-specific activity tests to isolate contributions from the (R)-configured nitro-hydroxybenzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
